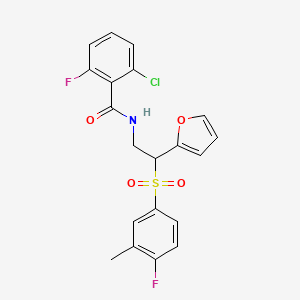

2-chloro-6-fluoro-N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex benzamides and related compounds often involves multi-step chemical processes, including condensation reactions, sulfonation, and fluorination. For instance, a related compound, 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide, was synthesized and characterized by its crystal structure determined through X-ray single-crystal diffraction, highlighting the intricate process of building such molecules (Wei Li et al., 2008).

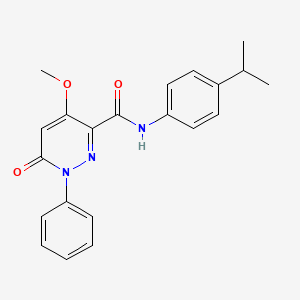

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for understanding their potential interactions and stability. The crystal structure of similar compounds provides insights into the spatial arrangement, which is essential for predicting reactivity and interaction with biological molecules. The aforementioned study by Wei Li et al. (2008) also provides detailed information on the molecular dimensions, confirming the compound's unique structural class.

Chemical Reactions and Properties

Chemical reactions involving benzamide derivatives can include nucleophilic substitution, cycloaddition reactions, and electrophilic aromatic substitution, depending on the functional groups present. For example, the synthesis and Diels–Alder cycloaddition reactions of fluorinated ethenyl benzene derivatives demonstrate the reactivity of such compounds under different conditions (M. Sridhar et al., 2000).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystallinity, of benzamide derivatives are influenced by their molecular structure. The detailed analysis of the crystal structure, as seen in the work by Wei Li et al. (2008), provides insights into the density and geometric parameters, which are indicative of the compound's physical characteristics.

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity towards various reagents, and stability under different conditions, are determined by the functional groups present in the benzamide derivatives. The study on the synthesis and biological activity of related compounds can shed light on the chemical behavior and potential reactivity patterns of such molecules (Wei Li et al., 2008).

Applications De Recherche Scientifique

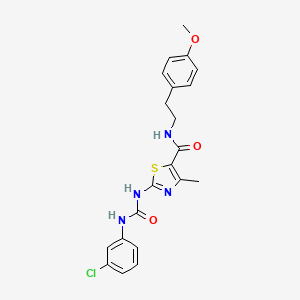

Dual Channel Detection and Bio-imaging

A phenoxazine-based fluorescence chemosensor, closely related to the chemical structure of interest, was developed for the discriminative detection of Cd2+ and CN− ions. This sensor, by incorporating a furan-2-carboxamide group and a phenyl sulfonyl chelating site, exhibited turn-on fluorescence for Cd2+ ions and a turn-off response for CN− ions detection with high sensitivity. It demonstrated significant potential for environmental monitoring and biological applications, including bio-imaging in live cells and zebrafish larvae (Ravichandiran et al., 2020).

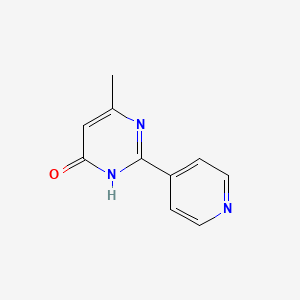

Synthesis and Structural Characterization

The synthesis and crystal structure determination of a compound closely matching the query, 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide, highlighted its novel class and preliminary herbicidal activity. This research points to the potential agricultural applications of such compounds, particularly in weed control, with specific efficacy against barnyard grass (Li et al., 2008).

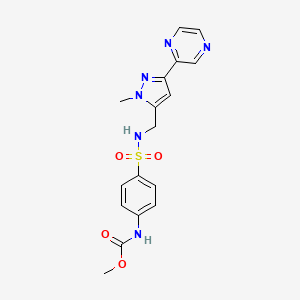

Electrophysiological Activity and Cardiac Applications

Research into N-substituted imidazolylbenzamides, a group to which the queried compound is structurally related, demonstrated significant cardiac electrophysiological activity. These compounds, including variations of the core structure, showed potential as selective class III agents, indicating a promising avenue for the development of new treatments for cardiac arrhythmias (Morgan et al., 1990).

Fluorination Reactions and Chemical Synthesis

The study of fluorination reactions on specific furanose derivatives provides insights into the chemical behavior and synthetic utility of fluorine-containing compounds. These reactions, critical for modifying molecular structures, have implications for the development of pharmaceuticals and agrochemicals, demonstrating the broad applicability of fluorine chemistry (Mori & Morishima, 1994).

Novel Insecticide Development

Flubendiamide, a novel class of insecticide with a unique chemical structure that includes a sulfonylalkyl group, showcases the potential of incorporating such functional groups for creating highly effective pest control agents. The unique mode of action and safety profile for non-target organisms highlighted in this study underscore the importance of chemical innovation in agricultural sciences (Tohnishi et al., 2005).

Propriétés

IUPAC Name |

2-chloro-6-fluoro-N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-(furan-2-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClF2NO4S/c1-12-10-13(7-8-15(12)22)29(26,27)18(17-6-3-9-28-17)11-24-20(25)19-14(21)4-2-5-16(19)23/h2-10,18H,11H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSKITXBBOXFWET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)C2=C(C=CC=C2Cl)F)C3=CC=CO3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClF2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-6-fluoro-N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methoxybenzamide](/img/structure/B2487345.png)

![6-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)pyridazin-3(2H)-one](/img/structure/B2487347.png)

![(6-Methylimidazo[1,2-A]pyridin-3-YL)methanol](/img/structure/B2487348.png)

![{5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}(piperidino)methanone](/img/structure/B2487355.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)furan-2-carboxamide](/img/structure/B2487363.png)

![(E)-N-(2-chlorophenyl)-2-cyano-3-[4-[2-cyanoethyl(methyl)amino]phenyl]prop-2-enamide](/img/structure/B2487364.png)

![8-{[4-(5-Chloro-2-methylphenyl)piperazinyl]methyl}-1,3-dimethyl-1,3,7-trihydro purine-2,6-dione](/img/structure/B2487365.png)